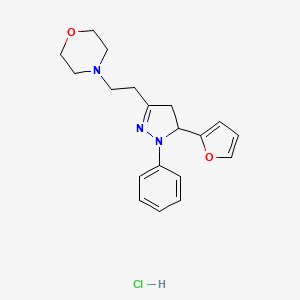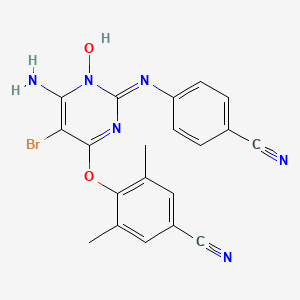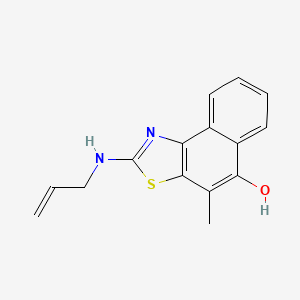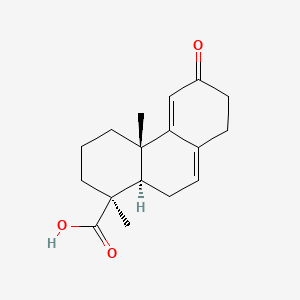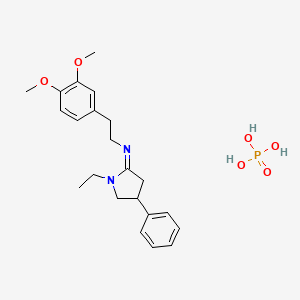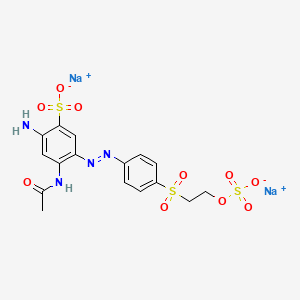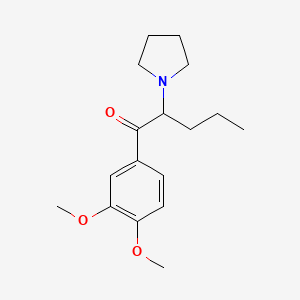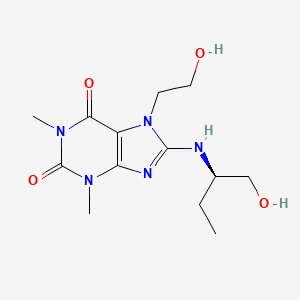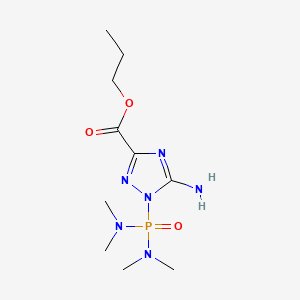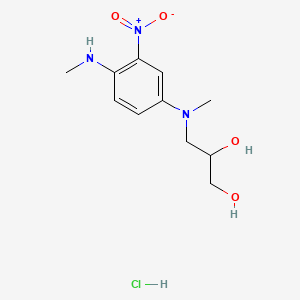
HC Blue no. 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Blue No. 6 involves the reaction of 4-(methylamino)-3-nitroaniline with 1,2-propanediol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HC Blue No. 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
HC Blue No. 6 has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations
Mechanism of Action
The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a color change. The molecular targets include the amino acids in the hair’s keratin, and the pathways involve the formation of stable dye-keratin complexes .
Comparison with Similar Compounds
Similar Compounds
HC Blue No. 1: Another blue dye used in hair dye formulations.
HC Blue No. 2: Structurally similar to HC Blue No. 6 but with different chemical properties.
HC Blue No. 16: Used in temporary hair dyes and has different stability and solubility characteristics.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which provides distinct color properties and stability in hair dye formulations. Its ability to form stable complexes with keratin makes it particularly effective in providing long-lasting color .
Properties
CAS No. |
93633-78-4 |
|---|---|
Molecular Formula |
C11H18ClN3O4 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
InChI Key |
XSUKBLJKLXZDPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



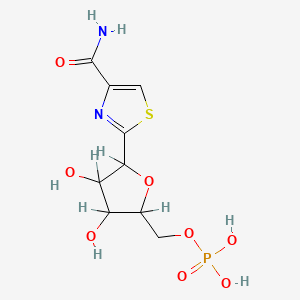
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

